

Prednisolone pivalate chemical properties and structure elucidation

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Compound of Interest

Compound Name: *Prednisolone pivalate*

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An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Prednisolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone pivalate is a synthetic glucocorticoid, a corticosteroid ester characterized by anti-inflammatory and immunosuppressive properties.[1] As a derivative of prednisolone, the addition of a pivalate ester group enhances its lipophilicity, which in turn modifies its pharmacokinetic profile, leading to improved absorption and prolonged action.[1] This technical guide provides a comprehensive overview of the chemical properties of **prednisolone pivalate** and delves into the modern analytical techniques used for its structure elucidation. Detailed experimental protocols for spectroscopic and crystallographic methods are provided, alongside graphical representations of workflows and its primary mechanism of action to support researchers and professionals in drug development.

Chemical and Physical Properties

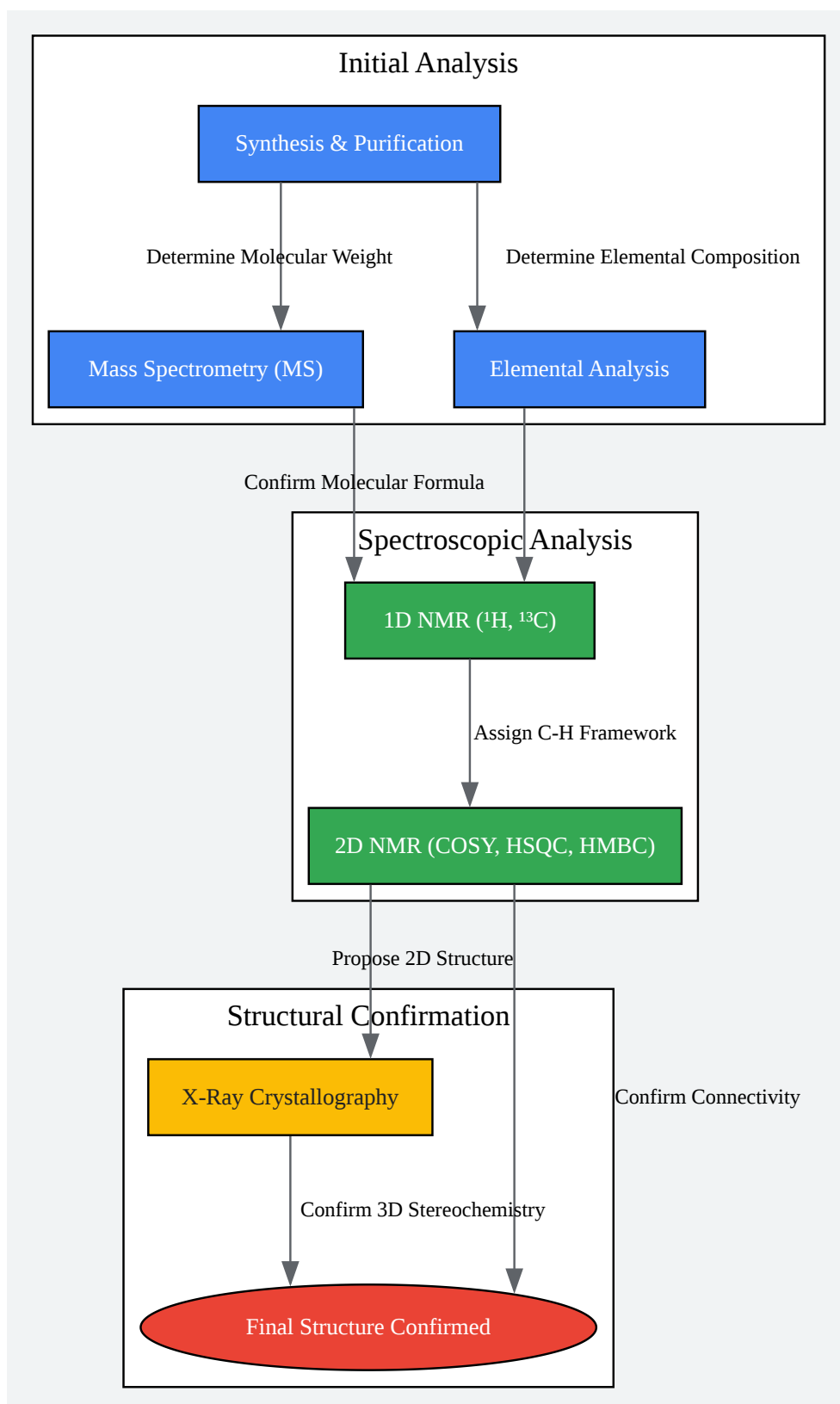
Prednisolone pivalate is a white or almost white crystalline powder. Its fundamental physicochemical properties are crucial for its formulation, delivery, and biological activity. The addition of the pivalate (trimethylacetate) group significantly increases its lipophilicity compared to the parent compound, prednisolone.

Table 1: Physicochemical Properties of **Prednisolone Pivalate**

Property	Value	Source(s)
IUPAC Name	[2- [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13- dimethyl-3-oxo- 7,8,9,11,12,14,15,16- octahydro-6H- cyclopenta[a]phenanthren-17- yl]-2-oxoethyl] 2,2- dimethylpropanoate	[2]
Molecular Formula	C ₂₆ H ₃₆ O ₆	[2][3][4]
Molecular Weight	444.56 g/mol	[1]
CAS Number	1107-99-9	[2][3][5]
Melting Point	233 °C	[6]
Appearance	Powder	[1]
Synonyms	Mecortolon, Prednisolone 21- pivalate, Prednisolone 21- trimethylacetate, Ultracorterenol, Vecortenol	[1][2][5]

Structure Elucidation

The definitive identification and structural confirmation of **prednisolone pivalate** rely on a combination of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The logical workflow for elucidating the structure involves isolating the compound, determining its mass and formula, analyzing its carbon-hydrogen framework, and finally, confirming its three-dimensional arrangement.



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Caption: A logical workflow for the structure elucidation of **Prednisolone Pivalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.

- Sample Preparation: Dissolve 5-10 mg of **prednisolone pivalate** reference standard in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform- d , DMSO- d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H spectrum with 16-32 scans.
 - Set a spectral width of approximately 12-16 ppm.
 - The characteristic signals for the steroid backbone, vinyl protons, and the highly shielded singlet for the pivalate group's nine equivalent protons are observed.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum with a sufficient number of scans (1024 or more) for good signal-to-noise.
 - A spectral width of ~220 ppm is typical.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH_2 , and CH_3 groups.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the steroid rings).

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pivalate ester group to the C21 position of the prednisolone backbone.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers structural information through fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification.

- Sample Preparation: Prepare a dilute solution of **prednisolone pivalate** (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).
- Chromatography:
 - System: A High-Performance Liquid Chromatography (HPLC) system.
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry:
 - System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source operating in positive ion mode.
 - Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion $[M+H]^+$. For $C_{26}H_{36}O_6$, the expected m/z would be approximately 445.25.
 - Tandem MS (MS/MS): Select the parent ion (m/z 445.25) for collision-induced dissociation (CID). Monitor for characteristic fragment ions resulting from losses of water (H_2O), the

pivalate group, or parts of the steroid ring structure. For the related compound prednisolone, transitions like m/z 361.2 > 343.0 and m/z 361.2 > 146.9 are monitored.^[7]

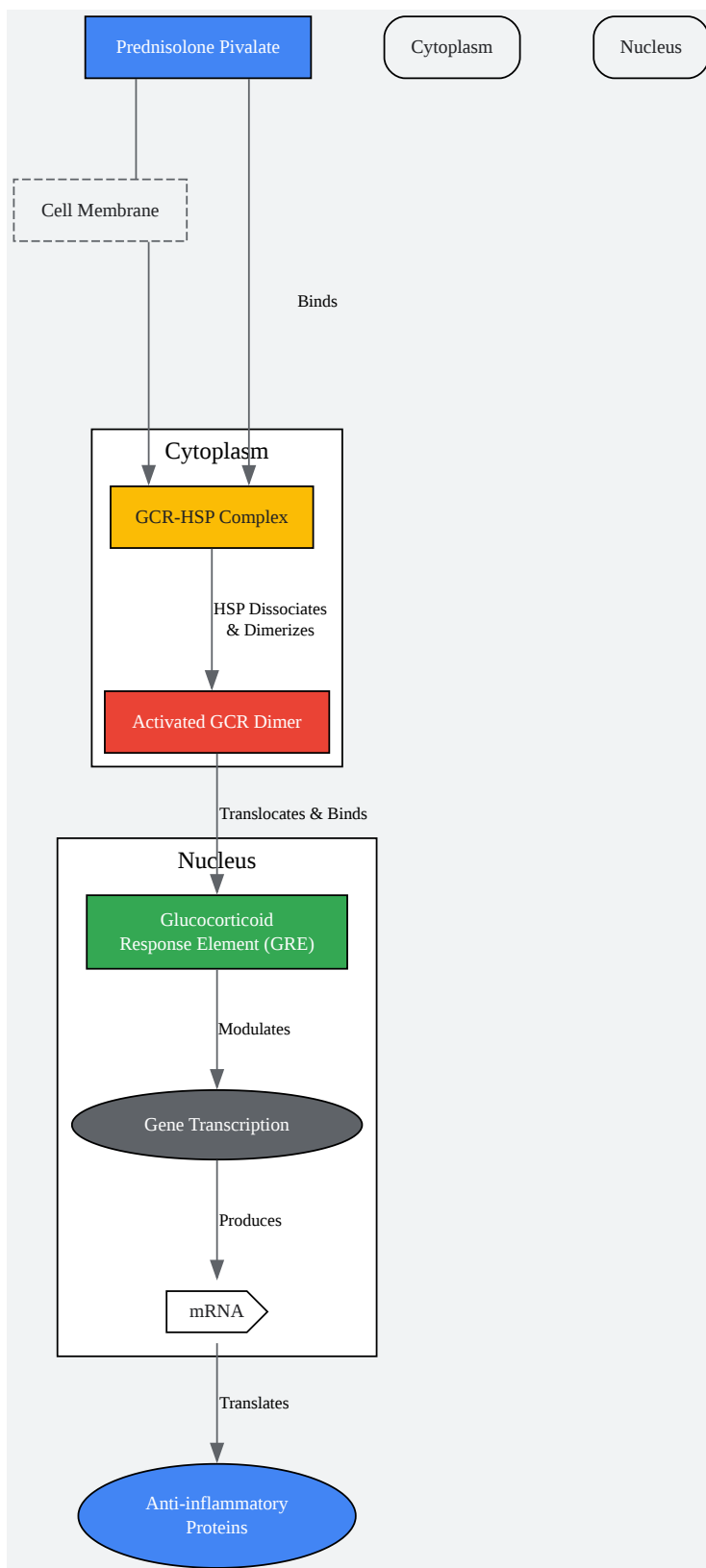
X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal.

- Crystallization: Grow single crystals of **prednisolone pivalate** by slow evaporation from a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or methanol). This is often the most challenging step.
- Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
- Data Collection:
 - Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
 - Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
 - Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain reflection intensities.
 - Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
 - Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, **prednisolone pivalate** exerts its effects primarily through the glucocorticoid receptor (GCR), a member of the nuclear receptor superfamily. The lipophilic nature of the steroid allows it to readily diffuse across the cell membrane.



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Caption: Genomic signaling pathway for **Prednisolone Pivalate** via the Glucocorticoid Receptor.

The classical genomic signaling pathway involves:

- **Binding:** In the cytoplasm, prednisolone binds to the GCR, which is part of a multiprotein complex including heat shock proteins (HSPs).
- **Activation:** Upon binding, the HSPs dissociate, and the receptor-steroid complex undergoes a conformational change.
- **Dimerization & Translocation:** Activated GCRs dimerize and translocate into the nucleus.
- **Gene Regulation:** Inside the nucleus, the GCR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, leading to the drug's therapeutic effects.

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